
2,2'-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile is an organic compound with the molecular formula C8H4Cl2N2S It is a derivative of thiene, a sulfur-containing heterocycle, and is characterized by the presence of two acetonitrile groups attached to the thiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile typically involves the reaction of 2,5-dichlorothiophene with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, facilitating its nucleophilic attack on the thiene ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other functional groups.
Substitution: The chlorine atoms on the thiene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a suitable base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted thiene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the nitrile groups and the thiene ring can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(2,5-Dibromothiene-3,4-diyl)diacetonitrile: Similar structure but with bromine atoms instead of chlorine.
2,2’-(2,5-Difluorothiene-3,4-diyl)diacetonitrile: Fluorine atoms replace the chlorine atoms.
2,2’-(2,5-Dimethylthiene-3,4-diyl)diacetonitrile: Methyl groups instead of chlorine atoms.
Uniqueness
2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile is unique due to the presence of chlorine atoms, which can influence its reactivity and the types of reactions it undergoes
Propriétés
Numéro CAS |
35147-98-9 |
|---|---|
Formule moléculaire |
C8H4Cl2N2S |
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
2-[2,5-dichloro-4-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-5(1-3-11)6(2-4-12)8(10)13-7/h1-2H2 |
Clé InChI |
XJWDFLPMSMWFHP-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)C1=C(SC(=C1CC#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




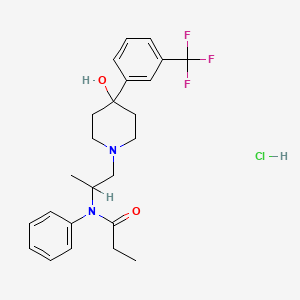
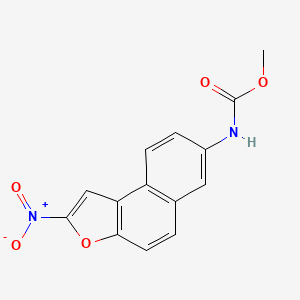
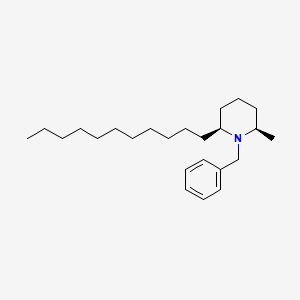
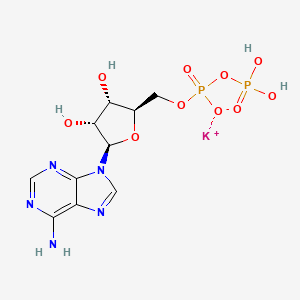
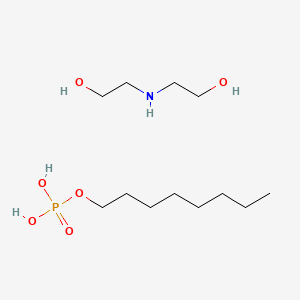
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
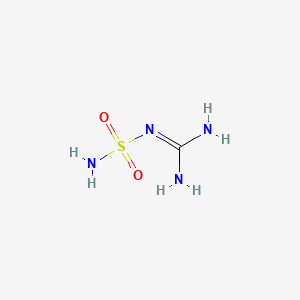
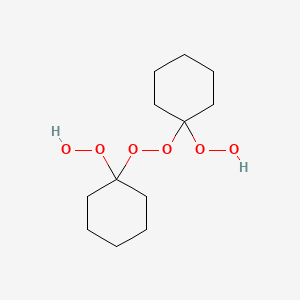
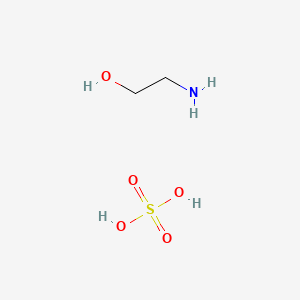


![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)
